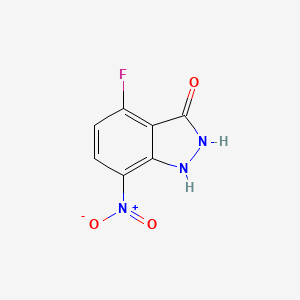

4-Fluoro-3-hydroxy-7-nitro 1H-indazole

Description

Significance of the Indazole Scaffold in Advanced Chemical Research

The indazole core is a prevalent feature in a multitude of compounds with a wide array of biological activities. acgpubs.org Its presence is noted in various therapeutic agents, highlighting its versatility and importance in drug discovery. The applications of indazole derivatives span across several key areas of pharmaceutical research, including oncology, infectious diseases, and inflammatory conditions. researchgate.netorientjchem.org For instance, a number of indazole-based compounds have been investigated for their potential as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov

The value of the indazole scaffold is further underscored by its role as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures. smolecule.com The ability to introduce a variety of functional groups onto the indazole ring system allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. rsc.org

To illustrate the diverse biological activities of functionalized indazoles, the following table presents data for a selection of derivatives.

| Compound ID | Substitution Pattern | Biological Target/Activity | IC₅₀/Activity | Reference Compound |

| A | 3-bromo 7-nitro indazole | Nitric Oxide Synthase (bovine endothelial) | 0.17 ± 0.01 µM | 7-Nitroindazole (0.71 ± 0.01 µM) |

| B | 2,7-dinitro indazole | Nitric Oxide Synthase (rat cerebellar) | Potency similar to 7-NI | 7-Nitroindazole |

| C | 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) cell line | 5.15 µM | Not specified |

| D | 5-nitro-1H-indazole derivative (9a) | Lactobacillus and Staphylococcus aureus | Good antibacterial activity | Ciprofloxacin |

| E | 5-nitro-1H-indazole derivative (9f) | Escherichia coli and Pseudomonas fluorescensa | Good antibacterial activity | Ciprofloxacin |

Note: The data in this table is for various substituted indazole derivatives and is presented to illustrate the range of biological activities associated with this scaffold. It does not represent data for 4-Fluoro-3-hydroxy-7-nitro 1H-indazole.

Tautomerism and Regioisomeric Considerations in 1H- and 2H-Indazoles: Theoretical and Experimental Predominance of the 1H-Tautomer

A fundamental aspect of indazole chemistry is the phenomenon of annular tautomerism, where the proton on the nitrogen atom of the pyrazole (B372694) ring can reside on either of the two nitrogen atoms, giving rise to 1H- and 2H-tautomers. nih.gov Theoretical calculations and experimental observations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govbeilstein-journals.org This stability difference is a critical factor in the synthetic and biological behavior of indazole derivatives. researchgate.net

The predominance of the 1H-tautomer has significant implications for the functionalization of the indazole ring, as it influences the regioselectivity of reactions. nih.gov For instance, in N-alkylation reactions, the reaction conditions can be tuned to favor the formation of either the N-1 or N-2 substituted product. nih.gov While the 1H-tautomer is generally more stable, the 2H-tautomer is also of significant interest in medicinal chemistry, and strategies have been developed to selectively synthesize 2H-indazole derivatives. organic-chemistry.org

Photochemical studies have also shed light on the distinct reactivity of the two tautomers. It has been observed that the 2H-tautomer of indazole can undergo a phototransposition to form a benzimidazole, a reaction that occurs in much lower yield for the 1H-tautomer. nih.gov This highlights how the tautomeric equilibrium can be exploited to achieve different chemical transformations.

Overview of Advanced Functionalization Strategies for Indazole Derivatives

The development of efficient and regioselective methods for the functionalization of the indazole scaffold is a major focus of contemporary organic synthesis. researchgate.net These strategies are essential for creating libraries of diverse indazole derivatives for biological screening. A variety of advanced techniques have been employed to introduce substituents at different positions of the indazole ring.

One of the most powerful approaches is the direct C-H functionalization, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. rsc.orgrsc.org This atom-economical approach has been successfully applied to both the pyrazole and benzene (B151609) rings of the indazole scaffold. researchgate.netresearchgate.net Transition metal catalysis, particularly with palladium and rhodium, has played a pivotal role in the development of these C-H functionalization methods. mdpi.com

The regioselectivity of these functionalization reactions is a key challenge. rsc.org By carefully choosing the catalyst, directing groups, and reaction conditions, it is often possible to control the position of the new substituent. nih.gov For example, the halogenation of 2H-indazoles can be controlled to produce mono- or poly-halogenated products with high regioselectivity. rsc.org

The following table summarizes some of the advanced functionalization strategies that have been applied to the indazole scaffold.

| Functionalization Strategy | Position(s) Targeted | Key Reagents/Catalysts | Outcome |

| C-H Activation/Annulation | Various | Transition metals (e.g., Rh, Pd) | Construction of fused ring systems |

| Halogenation | C3, C5, C7 | N-halosuccinimides (NBS, NCS) | Introduction of halogen atoms for further modification |

| N-Alkylation | N1, N2 | Alkyl halides, various bases (e.g., NaH, K₂CO₃) | Regioselective introduction of alkyl groups |

| Suzuki-Miyaura Cross-Coupling | C3 | Palladium catalysts, organoboron reagents | Formation of C-C bonds with aryl or vinyl groups |

Note: This table provides a general overview of functionalization strategies for the indazole scaffold and is not specific to 4-Fluoro-3-hydroxy-7-nitro 1H-indazole.

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-7-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O3/c8-3-1-2-4(11(13)14)6-5(3)7(12)10-9-6/h1-2H,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIAUUASJYEPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])NNC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398093 | |

| Record name | MLS003170646 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501650-69-7 | |

| Record name | MLS003170646 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Substituted 1h Indazoles

Retrosynthetic Analysis of 4-Fluoro-3-hydroxy-7-nitro 1H-Indazole

A retrosynthetic analysis of 4-fluoro-3-hydroxy-7-nitro 1H-indazole reveals several potential disconnection points, guiding the synthetic strategy. The primary disconnections involve the formation of the indazole ring and the introduction of the fluoro, hydroxy, and nitro groups.

A plausible retrosynthetic pathway begins with the target molecule and disconnects the functional groups in a reverse-synthetic manner. The hydroxyl group at the C3 position could be introduced via oxidation of a C-H bond or from a pre-functionalized precursor. The nitro and fluoro groups on the benzene (B151609) ring suggest a nitration and a nucleophilic aromatic substitution (SNAr) reaction on a suitably substituted aniline (B41778) or a related precursor. The indazole ring itself can be formed through various cyclization strategies, a common one being the cyclization of a substituted o-toluidine (B26562) derivative.

This leads to a potential starting material like a difluoro-nitrotoluene, which can be manipulated through a series of reactions including nucleophilic aromatic substitution to introduce an amino group, followed by diazotization and cyclization to form the indazole core. Subsequent functionalization would then lead to the final product.

Palladium-Catalyzed Cyclization and Annulation Routes for 1H-Indazole Formation

Palladium-catalyzed reactions have become indispensable tools in the synthesis of heterocyclic compounds, including 1H-indazoles. These methods offer high efficiency, regioselectivity, and functional group tolerance.

Transition-metal-catalyzed C–H activation/annulation has emerged as a powerful strategy for the one-step construction of functionalized indazole derivatives. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, making it an atom-economical and efficient process. Various transition metals, including rhodium and cobalt, have been employed for this purpose. mdpi.comnih.gov For instance, Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes provides a facile route to 1H-indazoles. mdpi.com Similarly, cobalt(III)-catalyzed C–H bond functionalization/addition/cyclization cascades offer a convergent, one-step synthesis of N-aryl-2H-indazoles from simple starting materials. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and has been applied to the synthesis and functionalization of the indazole scaffold. nih.govmdpi.comrsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. In the context of indazole synthesis, a pre-formed indazole bearing a halogen at a specific position can be coupled with a boronic acid to introduce various substituents. nih.govrsc.org For example, the C-3 functionalization of 1H-indazole can be achieved through the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids. mdpi.comresearchgate.net This methodology allows for the introduction of a wide range of aryl and heteroaryl groups at the C3 position, which is crucial for building molecular complexity. mdpi.comresearchgate.net

Table 1: Comparison of Palladium-Catalyzed Methods for Indazole Synthesis

| Method | Catalyst/Reagents | Key Features | Advantages | Limitations |

|---|---|---|---|---|

| C–H Activation/Annulation | Rh(III), Co(III), etc. mdpi.comnih.gov | Direct functionalization of C-H bonds | Atom-economical, fewer synthetic steps | May require specific directing groups, regioselectivity can be a challenge |

| Suzuki-Miyaura Cross-Coupling | Pd catalysts, boronic acids nih.govmdpi.com | C-C bond formation | High functional group tolerance, wide substrate scope | Requires pre-halogenated indazole precursors |

| Intramolecular Amination | Pd(dba)₂, chelating phosphines acs.orgacs.org | Cyclization of arylhydrazones | Good to high yields for 1-aryl-1H-indazoles | Purity of starting hydrazone is critical |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen and Nitro Group Introduction on the Aryl Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org In the synthesis of 4-fluoro-3-hydroxy-7-nitro 1H-indazole, SNAr plays a crucial role in the introduction of both the fluorine and nitro groups.

The presence of a nitro group, a strong electron-withdrawing group, facilitates SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.com This makes the aromatic ring more susceptible to attack by nucleophiles. For the introduction of a fluorine atom, a common strategy involves the substitution of a leaving group, such as a nitro group or another halogen, with a fluoride (B91410) ion source. researchgate.net Conversely, a nitro group can be introduced by reacting a suitable precursor with a nitrating agent. The relative positions of the activating group and the leaving group are critical for the success of the reaction, with ortho and para relationships being the most favorable. youtube.com

Directed Hydroxylation Methodologies for the C3 Position of the Indazole Ring System

The introduction of a hydroxyl group at the C3 position of the indazole ring is a key step in the synthesis of the target molecule. While direct C-H hydroxylation can be challenging, several strategies can be employed.

One approach involves the use of N-oxides as precursors. The indazole nitrogen can be oxidized to an N-oxide, which can then rearrange to introduce a hydroxyl group at the C3 position. Another strategy involves the synthesis of a 3-haloindazole, which can then be subjected to a nucleophilic substitution reaction with a hydroxide (B78521) source. More advanced methods may utilize transition-metal-catalyzed C-H oxidation, although this can be challenging to control regioselectively. Recent research has also focused on the C3-functionalization of indazoles, which can be adapted for the introduction of a hydroxyl group or a precursor that can be readily converted to a hydroxyl group. nih.govmit.eduelsevierpure.com

Green Chemistry Approaches in Indazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, and the synthesis of indazoles is no exception. benthamdirect.combohrium.comrsc.org Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

In the context of indazole synthesis, green approaches include the use of water as a solvent, which is a significant improvement over traditional organic solvents. nih.gov Palladium-catalyzed direct arylation of 1H-indazole has been successfully demonstrated in water. nih.gov Other green strategies involve the use of metal-free reaction conditions and the development of one-pot syntheses that reduce the number of purification steps and minimize waste. researchgate.netorganic-chemistry.org For example, a metal-free, visible-light-induced reduction of ortho-carbonyl-substituted azobenzenes provides a high-yield and selective route to indazoles. rsc.org The development of efficient, user-friendly, and economically feasible methods that eliminate the use of costly and toxic metal catalysts is a key goal in this area. researchgate.net

Microwave-Assisted Organic Synthesis for Functionalized Indazoles

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. The functionalization of indazoles under microwave irradiation has gained considerable interest as a green chemistry approach.

Microwave heating facilitates various transformations on the indazole core, including cross-coupling reactions to introduce aryl, alkyl, alkenyl, and alkynyl groups. For instance, the synthesis of N-alkynylated indazoles via Cu-catalyzed cross-coupling is significantly enhanced by microwave irradiation, reducing the reaction time from 24 hours to just 30 minutes while improving product yields. This rapid and efficient heating is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture.

One-pot microwave-assisted methods have also been developed for the synthesis of the indazole ring itself. For example, heating salicylaldehyde (B1680747) and hydrazine (B178648) hydrates under microwave irradiation yields aryl hydrazones, which then cyclize to form 1H-indazoles in good to excellent yields. This approach offers a more environmentally friendly alternative to traditional synthetic routes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Alkynylated Indazoles

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 24 hours | 30 minutes |

| Product Yield | Moderate | Good to Excellent |

| Conditions | High Temperature | Controlled Heating |

| Byproducts | More prevalent | Reduced |

Metal-Free and Oxidant-Free Methodologies in Indazole Chemistry

While transition-metal catalysis is widely used in indazole functionalization, the development of metal-free and oxidant-free methods is a significant goal in sustainable chemistry, avoiding potential metal contamination in final products and reducing environmental impact.

Recent advancements have led to the development of one-pot, metal-free reactions for the synthesis of the indazole core. One such method involves the reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives. This approach is operationally simple, mild, and insensitive to air and moisture, providing indazoles in very good yields (up to 97%). The reaction proceeds through N-Boc deprotection, condensation, and intramolecular electrophilic amination.

Furthermore, transition-metal-free oxidative C-N coupling methods have been developed for the synthesis of 1H-indazoles from easily accessible hydrazones. These reactions often utilize reagents like TEMPO and a basic additive, with dioxygen gas serving as the terminal oxidant, demonstrating excellent reactivity and functional group tolerance. The synthesis of 1H-indazoles from arylhydrazones through direct aryl C-H amination using reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) also represents a significant metal-free approach.

Regioselective Functionalization Techniques for 1H-Indazoles at Positions 3, 4, and 7

The biological activity of indazole derivatives is highly dependent on the substitution pattern. Therefore, the development of regioselective methods to introduce functional groups at specific positions is of paramount importance.

Strategies for Selective N1- versus N2-Alkylation and Acylation of Indazoles

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated or acylated, often leading to a mixture of regioisomers. Achieving selectivity between these two positions is a common challenge in indazole chemistry. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.

The outcome of N-alkylation is highly dependent on reaction conditions, including the base, solvent, and the nature of the electrophile. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide generally favors N1-alkylation, especially for indazoles with C3 substituents like carboxymethyl, tert-butyl, and carboxamide groups, where >99% N1 regioselectivity can be achieved. nih.gov Conversely, indazoles with electron-withdrawing substituents at the C7 position, such as a nitro (NO2) or methoxycarbonyl (CO2Me) group, show excellent N2-regioselectivity (≥96%) under the same conditions. nih.govresearchgate.netchemrxiv.org

Mitsunobu conditions often show a preference for the formation of the N2-regioisomer. nih.gov Regioselective N-acylation typically yields the N1-substituted product, which is often explained by the initial formation of the N2-acylindazole followed by isomerization to the more stable N1-isomer. nih.gov

Table 2: Influence of C7-Substituent on N-Alkylation Regioselectivity

| C7-Substituent | Base/Solvent | N1:N2 Ratio | Predominant Isomer |

| H | NaH/THF | Variable | N1 |

| NO2 | NaH/THF | ≤ 4:96 | N2 |

| CO2Me | NaH/THF | ≤ 4:96 | N2 |

Site-Specific Introduction of Fluorine, Hydroxyl, and Nitro Groups on the Indazole Core

Introduction of the 4-Fluoro Group: The synthesis of a 4-fluoro-1H-indazole core can be achieved starting from an appropriately substituted aniline. For example, 5-bromo-4-fluoro-1H-indazole can be synthesized in a three-step sequence from 3-fluoro-2-methylaniline (B146951) via bromination, ring closure, and deprotection. This provides a key intermediate with the fluorine atom at the desired C4 position.

Introduction of the 7-Nitro Group: The nitration of the indazole ring is a key step. Electrophilic nitration of 1H-indazole typically occurs at the C5 position. However, the directing effects of existing substituents can alter this regioselectivity. For a 4-fluoro-1H-indazole, the fluorine atom is an ortho-, para-director. The position para to the fluorine is C7. Therefore, electrophilic nitration of 4-fluoro-1H-indazole is expected to favor the introduction of the nitro group at the C7 position, yielding 4-fluoro-7-nitro-1H-indazole. The synthesis of 7-nitro-1H-indazole itself can also be achieved from 2-methyl-6-nitroaniline (B18888) through diazotization and cyclization.

Introduction of the 3-Hydroxyl Group: The introduction of a hydroxyl group at the C3 position of a pre-functionalized, electron-deficient indazole, such as 4-fluoro-7-nitro-1H-indazole, is a challenging transformation. Direct hydroxylation is often difficult. A potential strategy involves the introduction of a group at C3 that can be subsequently converted to a hydroxyl group.

One viable, though multi-step, approach is the introduction of an amino group at the C3 position, which can then be converted to a hydroxyl group via a Sandmeyer-type reaction. This would involve:

C3-Amination: Introduction of an amino group at the C3 position of 4-fluoro-7-nitro-1H-indazole.

Diazotization: Conversion of the 3-amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Hydrolysis: Subsequent hydrolysis of the diazonium salt, which would yield the desired 3-hydroxy-indazole.

This sequence allows for the installation of the hydroxyl group at the final stage of the synthesis, potentially avoiding complications with this functional group during the earlier fluorination and nitration steps.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-Fluoro-3-hydroxy-7-nitro-1H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional experiments, offers unambiguous structural confirmation.

A critical structural aspect of 3-hydroxy-indazoles is the potential for tautomerism, existing as either the 3-hydroxy-1H-indazole (enol-like) form or the 1,2-dihydro-indazol-3-one (keto-like) form. researchgate.netnih.gov While the 1H-indazole tautomer is generally the more stable form for most indazole derivatives due to its aromatic benzenoid system, the presence of the 3-hydroxy group makes the consideration of the keto form necessary. nih.govresearchgate.net NMR spectroscopy is the primary tool for distinguishing between these forms in solution. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons (H-5 and H-6), the N-H proton of the indazole ring, and the O-H proton of the hydroxyl group. The N-H and O-H protons would typically appear as broad singlets with chemical shifts that can vary depending on solvent and concentration. ucl.ac.uk The aromatic protons, H-5 and H-6, would appear as doublets due to coupling to each other. The electron-withdrawing effects of the adjacent fluorine (at C4) and nitro (at C7) groups are expected to shift these proton signals significantly downfield. Furthermore, H-5 would exhibit additional coupling to the ¹⁹F nucleus.

¹³C NMR: The carbon NMR spectrum should display seven distinct resonances corresponding to the seven carbon atoms of the indazole core. The positions of these signals are highly informative:

C3: The chemical shift of the carbon bearing the hydroxyl group would be a key indicator of the dominant tautomeric form.

C4: This carbon, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly influenced by the high electronegativity of fluorine.

C7: The carbon attached to the nitro group is expected to be shifted downfield. The chemical shifts of other carbons in the benzene (B151609) ring (C5, C6) and the pyrazole (B372694) ring (C3a, C7a) are influenced by the combined electronic effects of the fluoro, hydroxy, and nitro substituents. researchgate.net

¹⁹F NMR: The fluorine NMR spectrum provides a direct probe for the fluorine environment. It is expected to show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal is sensitive to the electronic nature of the heterocyclic system and its substituents. researchgate.netmdpi.comnih.gov

Table 1: Predicted NMR Spectroscopic Data for 4-Fluoro-3-hydroxy-7-nitro-1H-indazole Predicted data is based on general principles and data from analogous substituted indazoles.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling | Assignment |

|---|---|---|---|

| ¹H | Highly variable, broad | s (broad) | 1-NH |

| Highly variable, broad | s (broad) | 3-OH | |

| 7.5 - 8.5 | dd | H-5 | |

| 7.0 - 8.0 | d | H-6 | |

| ¹³C | 155 - 165 | m | C3 |

| 145 - 155 | d (large ¹JCF) | C4 | |

| 110 - 125 | d | C5 | |

| 115 - 130 | s | C6 | |

| 130 - 145 | s | C7 | |

| 135 - 145 | m | C3a | |

| 115 - 125 | m | C7a |

| ¹⁹F | -110 to -140 | m | 4-F |

To definitively establish the molecular framework and confirm the positional assignments of the substituents, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2- and 3-bond) correlations between protons and carbons. It is crucial for confirming the connectivity of the ring system. For instance, correlations would be expected from the H-5 proton to carbons C4, C6, C7, and C3a, and from the H-6 proton to C4, C5, and C7a. These correlations would unequivocally verify the substitution pattern. researchgate.net

Selective 1D Nuclear Overhauser Effect Spectroscopy (SELNOESY): This technique detects through-space proximity between nuclei. Irradiation of the H-5 proton might show a Nuclear Overhauser Effect (NOE) to the fluorine atom at C4, confirming their spatial closeness. Similarly, an NOE between the H-6 proton and the nitro group at C7 could be observed, providing further evidence for the substituent placement.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Table 2: Characteristic Vibrational Frequencies for 4-Fluoro-3-hydroxy-7-nitro-1H-indazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3500 - 3200 | Strong, Broad |

| N-H Stretch | Indazole | 3400 - 3200 | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=C, C=N Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong |

| NO₂ Asymmetric Stretch | Nitro | 1570 - 1500 | Strong |

| NO₂ Symmetric Stretch | Nitro | 1370 - 1300 | Strong |

| C-O Stretch | Hydroxyl | 1260 - 1180 | Medium |

The broad O-H and N-H stretching bands in the high-frequency region are indicative of hydrogen bonding, which is expected in the solid state. thermofisher.com The two strong absorption bands for the nitro group are highly characteristic and confirm its presence. nih.gov A strong band corresponding to the C-F stretch further confirms the fluorination of the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can measure the mass-to-charge ratio (m/z) with very high precision.

For 4-Fluoro-3-hydroxy-7-nitro-1H-indazole, the molecular formula is C₇H₄FN₃O₃, corresponding to a monoisotopic mass of 197.0240 u. HRMS would be used to confirm this exact mass, thereby validating the elemental composition.

Fragmentation analysis provides insight into the molecule's structure by observing how it breaks apart in the mass spectrometer. Common fragmentation pathways for this molecule would likely include:

Loss of the nitro group (NO₂, 46 u)

Loss of the hydroxyl group (OH, 17 u)

Loss of small stable molecules like HCN (27 u) or CO (28 u) from the ring system.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously determine:

Tautomeric Form: It would confirm whether the molecule exists in the hydroxy or keto form in the crystal lattice.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would provide insight into the electronic structure, such as the degree of aromaticity.

Planarity: It would confirm the planarity of the bicyclic indazole system.

Intermolecular Interactions: Crucially, X-ray crystallography would elucidate the network of intermolecular hydrogen bonds involving the hydroxyl (O-H), indazole (N-H), and nitro (NO₂) groups. These interactions govern the crystal packing and solid-state properties of the compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The indazole ring system is an inherent chromophore. The electronic properties of this chromophore are significantly modified by the substituents.

The presence of the electron-donating hydroxyl group (-OH) and the powerful electron-withdrawing nitro group (-NO₂) in conjugation with the aromatic system is expected to cause a significant bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted indazole. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spectrum would likely show intense bands corresponding to π → π* transitions characteristic of extended aromatic systems. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-Fluoro-3-hydroxy-7-nitro-1H-indazole. These methods provide a powerful lens through which the molecule's electronic structure and spectroscopic characteristics can be explored with high accuracy.

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of indazole derivatives. The B3LYP hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is frequently employed to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. For 4-Fluoro-3-hydroxy-7-nitro-1H-indazole, DFT calculations would reveal key structural parameters. The indazole core is expected to be largely planar, though the nitro group may exhibit a slight twist out of the plane.

The electronic structure analysis derived from DFT provides insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom, along with the electron-donating hydroxyl group, creates a complex electronic environment that dictates the molecule's reactivity and interaction with other chemical species.

Table 1: Predicted Geometrical Parameters for 4-Fluoro-3-hydroxy-7-nitro-1H-indazole using DFT/B3LYP

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C3-O | 1.35 |

| N7-O (avg) | 1.23 |

| C4-F | 1.34 |

| N1-N2 | 1.37 |

| Bond Angles (°) ** | |

| O-C3-C3a | 125.0 |

| C6-C7-N7 | 120.5 |

| C3a-C4-F | 118.0 |

| N1-N2-C3 | 110.0 |

| Dihedral Angles (°) ** | |

| C5-C6-C7-N7 | 179.5 |

Note: The data in this table is illustrative and based on typical values for similarly substituted indazole derivatives. Actual values would require specific calculations for 4-Fluoro-3-hydroxy-7-nitro-1H-indazole.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized for high-accuracy calculations. The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful ab initio technique specifically used for the prediction of NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, GIAO can provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra that can be compared with experimental data to confirm the molecular structure. nih.govmdpi.com

Tautomerism is a key consideration for indazole derivatives, which can exist in different isomeric forms. Computational studies, often at the MP2 or B3LYP level, can predict the relative energies of the possible tautomers of 4-Fluoro-3-hydroxy-7-nitro-1H-indazole. nih.gov These calculations can determine the most stable tautomer in the gas phase and in different solvents, providing crucial information for understanding its chemical and biological activity. nih.gov

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential.

For 4-Fluoro-3-hydroxy-7-nitro-1H-indazole, the MEP map would likely show:

Negative potential (red/yellow): Concentrated around the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen atoms of the indazole ring. These regions are indicative of nucleophilic sites, prone to attack by electrophiles.

Positive potential (blue): Located around the hydrogen atoms, particularly the one attached to the hydroxyl group and the N-H of the indazole ring. These areas represent electrophilic sites, susceptible to interaction with nucleophiles.

This analysis of charge distribution is critical for understanding how the molecule will interact with biological targets such as enzymes and receptors.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap, Chemical Stability, and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity and stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. youtube.com A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive species.

For 4-Fluoro-3-hydroxy-7-nitro-1H-indazole, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the substituents on the benzene (B151609) ring will influence the HOMO energy. The calculated HOMO-LUMO gap can be used to derive various reactivity descriptors, such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 3.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 3.2 |

| Global Hardness (η) | 1.65 |

| Chemical Potential (μ) | -4.85 |

| Global Electrophilicity (ω) | 7.14 |

Note: The data in this table is illustrative and based on typical values for similar nitro-aromatic compounds. Actual values would require specific calculations for 4-Fluoro-3-hydroxy-7-nitro-1H-indazole.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Electron Delocalization within the Indazole Ring

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions, such as hyperconjugation and electron delocalization. ekb.eg It examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule.

Non-Covalent Interaction (NCI) Analysis and Topological Studies (e.g., Reduced Density Gradient, Electron Localization Function) for Intermolecular Interactions

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov This analysis is based on the electron density and its derivatives, particularly the Reduced Density Gradient (RDG). researchgate.netrsc.orgunam.mx

By plotting the RDG against the electron density, regions of non-covalent interactions can be identified. For 4-Fluoro-3-hydroxy-7-nitro-1H-indazole, NCI analysis would be crucial for understanding its crystal packing and its interactions with solvent molecules or biological macromolecules. The hydroxyl and nitro groups, as well as the N-H bond of the indazole ring, are expected to be key players in forming hydrogen bonds. The analysis would reveal the nature and strength of these interactions, which are fundamental to the molecule's physical and biological properties. Topological studies, such as the analysis of the Electron Localization Function (ELF), can further complement the NCI analysis by providing a detailed picture of the electron pairing and localization in the molecule.

Theoretical Insights into Indazole Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of indazole derivatives. nih.gov Calculations such as Natural Bond Orbital (NBO) analysis can determine partial charges on the N1 and N2 atoms, offering insights into regioselectivity during reactions like alkylation. beilstein-journals.org For substituted indazoles, DFT can elucidate reaction pathways, such as chelation-driven mechanisms for N1 substitution or pathways driven by non-covalent interactions for N2 substitution. nih.gov

In Silico Approaches to Structure-Property Relationships (SPR) in Substituted Indazoles

In silico methods are crucial for systematically exploring the vast chemical space of substituted indazoles and establishing clear structure-property relationships (SPR). These computational techniques allow for the prediction of a molecule's behavior without the need for synthesis and experimental testing, accelerating the discovery process.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or physical properties. For a class of compounds including 4-Fluoro-3-hydroxy-7-nitro-1H-indazole, a QSAR model could predict its potential therapeutic efficacy or toxicity.

Developing a robust QSAR model involves calculating a variety of molecular descriptors. For substituted indazoles, these can include:

Topological descriptors: Which describe molecular size, shape, and branching. nih.gov

Electronic descriptors: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which are critical for describing reactivity. semanticscholar.orgnih.gov

Steric descriptors: Which account for the three-dimensional arrangement of atoms.

Studies on aromatic nitro compounds have shown that descriptors like molecular size, branching, and flexibility are key factors in toxicity analysis. nih.gov Similarly, QSAR models for fluorinated compounds have been developed to predict properties like acute toxicity. ut.eenih.gov For indazole derivatives specifically, 3D-QSAR models have been successfully used to understand the structural requirements for inhibiting biological targets like Hypoxia-inducible factor-1α (HIF-1α). nih.gov These models generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, guiding the design of more potent analogues. nih.gov

Table 1: Representative Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Topological | Kier Flexibility Index | Describes the degree of molecular flexibility. nih.gov |

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. nih.gov |

| Constitutional | Molecular Weight | Basic property related to size. youtube.com |

| Physicochemical | LogP | Measures lipophilicity, affecting membrane permeability. youtube.com |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, 4-Fluoro-3-hydroxy-7-nitro-1H-indazole) when bound to a biological target, typically a protein or enzyme. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand into the active site of the protein and calculating a binding score or binding affinity, often expressed in kcal/mol. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. dntb.gov.ua Docking studies on various indazole derivatives have successfully elucidated their binding modes. For example, simulations have shown that indazoles can form crucial hydrogen bonds and other non-covalent interactions with key amino acid residues in a protein's active site. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, confirming whether the binding pose predicted by docking is stable and revealing subtle conformational changes in both the ligand and the protein upon binding. nih.gov

Fluorine (at C4): The high electronegativity of fluorine makes it a strong electron-withdrawing group via the inductive effect. In medicinal chemistry, fluorine substitution is often used to enhance metabolic stability and improve pharmacokinetic properties like membrane permeability. organic-chemistry.org While it can participate in hydrogen bonding as an acceptor, its substitution for a hydroxyl group can be detrimental if the hydroxyl's hydrogen-bond donating ability is critical for receptor binding. nih.gov Its small size means it has a minimal steric impact compared to other halogens. nih.gov

Hydroxyl group (at C3): The hydroxyl group is an electron-donating group through resonance, capable of donating a lone pair of electrons to the aromatic system. quora.com It is a crucial functional group for forming hydrogen bonds, acting as both a donor and an acceptor. nih.gov This ability is often vital for anchoring a ligand within a protein's binding site.

Nitro group (at C7): The nitro group is one of the strongest electron-withdrawing groups, acting through both resonance and inductive effects. quora.com This significantly lowers the electron density of the aromatic ring system, making the molecule more susceptible to nucleophilic attack. smolecule.com Molecular electrostatic potential (MEP) analyses on similar nitro-containing compounds show that the nitro group is a center for electrophilic attacks. semanticscholar.orgnih.gov

The combination of these groups on the indazole scaffold results in a molecule with distinct regions of high and low electron density. The electron-donating hydroxyl group and the electron-withdrawing fluorine and nitro groups create a polarized electronic environment that dictates its reactivity and potential for specific intermolecular interactions.

Table 2: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Hydrogen Bonding | Key Influence |

|---|---|---|---|---|

| Fluorine | C4 | Inductively withdrawing | Acceptor | Enhances metabolic stability and lipophilicity. organic-chemistry.org |

| Hydroxyl | C3 | Resonance donating | Donor & Acceptor | Key for molecular recognition and binding. nih.gov |

| Nitro | C7 | Inductively & Resonance withdrawing | Acceptor | Strongly deactivates the ring; facilitates nucleophilic substitution. smolecule.comquora.com |

Supramolecular Chemistry and Advanced Materials Science Applications

Supramolecular Assembly and Crystal Engineering of Substituted Indazoles

Crystal engineering relies on the understanding and application of intermolecular interactions to design new solid materials with desired physical and chemical properties. ucsb.edu Substituted indazoles are exemplary candidates for crystal engineering due to their rigid bicyclic structure and the presence of key functional groups that can direct molecular assembly.

The solid-state architecture of indazole derivatives is predominantly governed by a combination of hydrogen bonds and aromatic (π-π) interactions. researchgate.netmdpi.com The N-H group of the pyrazole (B372694) ring is a strong hydrogen bond donor, readily interacting with acceptors such as the nitro group, hydroxyl group, or the nitrogen atom of an adjacent indazole molecule. These interactions can lead to the formation of well-defined supramolecular motifs like dimers, trimers, and one-dimensional chains (catemers). researchgate.net

In addition to the primary N-H···N or N-H···O hydrogen bonds, weaker interactions like C-H···O and C-H···π bonds play a significant role in reinforcing the crystal lattice. ucsb.eduresearchgate.net The presence of a fluorine atom, as in 4-Fluoro-3-hydroxy-7-nitro-1H-indazole, can introduce C-H···F interactions, further influencing the packing arrangement.

Table 1: Common Intermolecular Interactions in Substituted Indazole Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Assembly |

|---|---|---|---|---|

| Hydrogen Bond | N-H | N, O | N···N/O: 2.8 - 3.5 | Formation of chains, dimers |

| Hydrogen Bond | C-H | O, N | C···O/N: 3.3 - 3.5 | Stabilization of primary motifs |

| π-π Stacking | Indazole Ring | Indazole Ring | Cg···Cg: 3.7 - 4.2 | Crystal packing stabilization |

The formation of one-dimensional (1D) polymeric chains, known as catemers, is a common supramolecular motif in 1H-indazoles. researchgate.net These chains are typically formed through successive N-H···N hydrogen bonds between the pyrazole rings of adjacent molecules. A survey of crystallographic data shows that many 1H-indazoles self-assemble into such chain structures. researchgate.net

A particularly interesting outcome of this self-assembly is the formation of helical structures. When achiral planar molecules, like many indazole derivatives, crystallize in non-centrosymmetric space groups, they can form chiral helices. researchgate.net The design principle for inducing helicity often involves frustrating the formation of more common, centrosymmetric motifs like dimers. By carefully selecting substituents, one can control the steric and electronic environment around the hydrogen-bonding sites, favoring a catemeric arrangement that twists into a helix. Perfluorination of 1H-indazoles has been shown to promote the formation of conglomerates containing chiral helices. researchgate.net

Indazole-Based Ligands in Coordination Chemistry

The indazole nucleus, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. tandfonline.comresearchgate.net The pyrazole moiety can bind to metals in a monodentate fashion, while additional functional groups, such as carboxylates, can introduce further coordination modes, making substituted indazoles versatile linkers in coordination chemistry. mdpi.comrsc.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Substituted indazoles, particularly those bearing carboxylate groups (e.g., indazole-3-carboxylic acid or indazole-4-carboxylic acid), are ideal candidates for MOF construction. rsc.orgnih.gov These ligands offer multiple coordination sites—the nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylate group—allowing for the formation of robust, multidimensional networks. rsc.org

Researchers have successfully synthesized various coordination polymers and MOFs using indazole-based linkers with transition metals like Cu(II), Co(II), Zn(II), and Cd(II). mdpi.comtandfonline.comrsc.org The resulting structures can range from 1D chains to 2D layers and 3D frameworks. mdpi.comrsc.org The properties of these MOFs, such as porosity, luminescence, and magnetic behavior, can be tuned by selecting the appropriate metal ion and indazole derivative. For instance, fluorination of the organic linkers can be used to modify the properties of the channels within the MOF structure. nih.gov The presence of functional groups like the nitro and hydroxyl groups in 4-Fluoro-3-hydroxy-7-nitro-1H-indazole could lead to MOFs with specific functionalities, such as enhanced sensing capabilities or catalytic activity.

Triplet photosensitizers are molecules that, upon light absorption, can efficiently populate their triplet excited state. rsc.org These are crucial components in applications like photodynamic therapy and triplet-triplet annihilation upconversion. A key strategy for designing efficient triplet photosensitizers is to coordinate organic ligands to heavy metal centers (e.g., Ru(II), Ir(III), Pt(II)). The strong spin-orbit coupling introduced by the metal facilitates intersystem crossing (ISC) from the singlet to the triplet state. rsc.orgnih.gov

Indazole derivatives are attractive ligands for this purpose. The pyrazole moiety can coordinate to metal centers, and the extended aromatic system of the indazole ring can be functionalized to tune the absorption and emission properties of the resulting complex. ossila.com For example, 4-fluoro-1H-indazole has been identified as a building block for coordinating to metal centers like Iridium to form triplet photosensitizers. ossila.com The fluorine substituent can be used to modulate the energy levels of the complex. ossila.com By incorporating ligands like 4-Fluoro-3-hydroxy-7-nitro-1H-indazole into metal complexes, it is possible to create novel photosensitizers where the electronic properties are finely tuned by the electron-withdrawing fluoro and nitro groups and the electron-donating hydroxyl group.

Table 2: Key Properties for Triplet Photosensitizer Design

| Property | Desired Characteristic | Role of Indazole Ligand |

|---|---|---|

| Absorption | Strong absorption in the visible region | The aromatic system of the indazole can be extended or functionalized to shift absorption to longer wavelengths. |

| Intersystem Crossing (ISC) Yield | High (approaching unity) | Coordination to a heavy metal is the primary driver, but ligand structure influences the nature of the excited state. |

| Triplet State Lifetime | Long (microseconds to milliseconds) | The rigidity of the indazole scaffold can help minimize non-radiative decay pathways, prolonging the lifetime. |

Applications in Organic Electronics and Photonics

The highly conjugated nature of the indazole ring system makes its derivatives promising materials for applications in organic electronics and photonics. ossila.com Their inherent photophysical properties can be readily modified through chemical substitution.

Indazole derivatives have been explored as components in dye-sensitized solar cells (DSSCs) and as emitters in organic light-emitting diodes (OLEDs). ossila.commdpi.com Their ability to form stable coordination complexes that exhibit luminescence is particularly valuable. For instance, coordination polymers based on 1H-indazole-4-carboxylic acid and d¹⁰ metals like zinc and cadmium exhibit interesting luminescence properties, with emission driven by ligand-centered π-π* electronic transitions. mdpi.comrsc.org

The introduction of specific functional groups is a key strategy for tuning material properties. A fluorine atom can enhance intermolecular interactions and modulate HOMO/LUMO energy levels. ossila.commdpi.com The combination of electron-donating (hydroxyl) and electron-withdrawing (fluoro, nitro) groups in 4-Fluoro-3-hydroxy-7-nitro-1H-indazole provides a "push-pull" electronic structure. This type of architecture is highly desirable for creating materials with large Stokes shifts, tunable emission colors, and potential for non-linear optical applications. Trifluoromethyl-substituted pyrazoloquinolines, which share a similar fused heterocyclic structure with indazoles, have been successfully used in both organic photovoltaics and OLEDs, demonstrating the potential of this class of compounds in electronic devices. mdpi.com

Role as Chromophores and Fluorophores for Luminescent Materials and Devices

There is currently a lack of specific studies detailing the chromophoric and fluorophoric properties of 4-Fluoro-3-hydroxy-7-nitro-1H-indazole. While related nitroindazole derivatives have been investigated as precursors for fluorescent compounds, the specific absorption and emission characteristics of this compound, along with its quantum yield and potential for use in luminescent materials and devices, have not been reported in the available literature.

Integration into Semiconductor Materials for Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

No specific research has been found that documents the integration of 4-Fluoro-3-hydroxy-7-nitro-1H-indazole into semiconductor materials for OPVs or OLEDs. The potential of fluorinated indazoles in general for such applications has been noted due to their electronic properties, but specific device architectures, performance metrics, or compatibility studies involving this particular compound are not available.

Enhancement of Dye-Sensitized Solar Cells (DSSCs) Performance

The application of 4-Fluoro-3-hydroxy-7-nitro-1H-indazole in the enhancement of Dye-Sensitized Solar Cell performance has not been documented in the reviewed scientific literature. Research on other organic dyes for DSSCs is extensive, but studies specifically employing this indazole derivative as a sensitizer (B1316253) or co-adsorbent are not presently available.

Conclusion and Future Research Directions

Summary of Current Research Trends in Functionalized Indazoles

Research into functionalized indazoles is a rapidly expanding field, driven by their proven and potential applications in pharmaceuticals and materials science. nih.gov A significant trend is the development of regioselective functionalization techniques, which allow for the precise introduction of various substituents onto the indazole ring system. This is crucial for establishing structure-activity relationships (SAR) in drug discovery programs.

Recent advances have focused on transition-metal-catalyzed cross-coupling reactions to introduce aryl, alkyl, and other functional groups at specific positions of the indazole core. researchgate.net Furthermore, C-H activation has emerged as a powerful tool for the direct functionalization of the indazole scaffold, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. rsc.orgnih.gov Research is also increasingly directed towards the synthesis of indazole derivatives with diverse biological activities, including their use as kinase inhibitors, anticancer agents, and antibacterial compounds. nih.goveurekaselect.com

Table 1: Key Research Trends in Functionalized Indazoles

| Research Trend | Description | Key Methodologies | Potential Applications |

| Regioselective Functionalization | Precise introduction of substituents at specific positions of the indazole ring. | Transition-metal-catalyzed cross-coupling, C-H activation. researchgate.netrsc.orgnih.gov | Optimization of drug candidates, fine-tuning of material properties. |

| Biological Activity Screening | Exploration of diverse pharmacological properties of novel indazole derivatives. | High-throughput screening, in vitro and in vivo assays. | Development of new therapeutics for cancer, infectious diseases, and inflammatory disorders. nih.gov |

| Materials Science Applications | Investigation of the photophysical and electronic properties of indazoles. | Synthesis of indazole-containing polymers and small molecules for electronic devices. | Organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs). ossila.com |

Unexplored Synthetic Avenues for Complex Indazole Architectures bearing Multiple Substituents

While significant progress has been made in the synthesis of functionalized indazoles, the construction of complex architectures bearing multiple substituents, such as 4-fluoro-3-hydroxy-7-nitro-1H-indazole, still presents challenges. Many existing methods are not well-suited for substrates with a high degree of functionalization, often leading to issues with selectivity and yield.

Future synthetic research should focus on the development of novel, orthogonal strategies that allow for the sequential and controlled introduction of multiple substituents. This could involve the use of advanced protecting group strategies, as well as the exploration of new catalytic systems with high functional group tolerance. Domino and one-pot reactions, where multiple transformations are carried out in a single synthetic operation, also represent a promising avenue for the efficient construction of polysubstituted indazoles. nih.gov The development of methods for the late-stage functionalization of complex indazole cores would be particularly valuable for the rapid generation of diverse compound libraries for biological screening. rsc.org

Advancements in Computational Methodologies for Indazole Systems with Complex Electronic Features

The electronic properties of 4-fluoro-3-hydroxy-7-nitro-1H-indazole are significantly influenced by the interplay of its electron-donating (hydroxyl) and electron-withdrawing (fluoro, nitro) substituents. Understanding these complex electronic features is crucial for predicting the reactivity of the molecule and for designing new derivatives with desired properties.

Computational chemistry offers powerful tools for this purpose. Density Functional Theory (DFT) calculations can be employed to investigate the molecular structure, electronic properties, and reactivity of polysubstituted indazoles. nih.gov For instance, DFT can be used to calculate molecular orbital energies, electrostatic potential maps, and various reactivity indices, providing insights into the most likely sites for electrophilic and nucleophilic attack. Time-dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectra of these compounds, which is essential for the design of new dyes and photochemically active materials. mdpi.com Advanced computational methods can also be used to model the interactions of indazole derivatives with biological targets, such as enzymes and receptors, thereby guiding the design of new drug candidates.

Potential for Novel Materials with Tailored Indazole Scaffolds for Diverse Applications

The unique structural and electronic properties of functionalized indazoles make them attractive building blocks for the development of novel materials. The indazole scaffold is a highly conjugated system, and the introduction of various substituents can be used to tune its photophysical and electronic properties. ossila.com

For example, indazole derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The ability to tailor the emission and absorption properties of these molecules through chemical modification opens up the possibility of creating materials with specific colors and efficiencies. Furthermore, the presence of multiple functional groups in compounds like 4-fluoro-3-hydroxy-7-nitro-1H-indazole provides opportunities for their incorporation into larger polymeric structures, leading to the development of new functional polymers with applications in areas such as sensors, electronics, and photonics. The exploration of metal complexes of functionalized indazoles could also lead to new catalysts and materials with interesting magnetic or luminescent properties.

Q & A

Q. What are the common synthetic routes for 4-Fluoro-3-hydroxy-7-nitro-1H-indazole, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of 1H-indazole precursors. For example:

- Step 1 : Nitration of 1H-indazole at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 2 : Fluorination via electrophilic substitution (e.g., using Selectfluor®) or nucleophilic displacement, with careful pH monitoring to retain the hydroxyl group .

- Yield Optimization : Use catalytic agents (e.g., CuI for fluorination) and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients). Typical yields range from 40–60% .

Q. How can the structure of 4-Fluoro-3-hydroxy-7-nitro-1H-indazole be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to determine bond lengths/angles (e.g., nitro group orientation affects planarity; see Table 1 for comparative data) .

- Spectroscopy :

- ¹H/¹³C NMR : Hydroxy protons appear as broad singlets (~δ 10–12 ppm); fluorine coupling splits adjacent aromatic protons .

- IR : Nitro groups show strong absorptions at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, face shields, and fume hoods to avoid inhalation/contact. Fluorinated nitro compounds may release toxic fumes under heat .

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent nitro group degradation .

Advanced Research Questions

Q. How do substituent positions (fluoro, hydroxy, nitro) influence electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The nitro group at C7 withdraws electrons, making C3-hydroxy acidic (pKa ~8.2), while C4-fluoro enhances electrophilic substitution at C5 .

- Experimental Validation : React with acetyl chloride; the hydroxy group undergoes acetylation faster than analogues without electron-withdrawing substituents .

Q. What role does this compound play in coordination chemistry with transition metals?

- Methodological Answer :

- Ligand Design : The hydroxy and nitro groups act as chelating sites. For example, Os(IV) complexes with 1H-indazole ligands show distorted octahedral geometries (Table 2) .

- Application : Test catalytic activity in oxidation reactions (e.g., using H₂O₂); monitor turnover frequency via GC-MS .

Q. Can this compound serve as a precursor for enzyme inhibitors or receptor modulators?

- Methodological Answer :

- Target Identification : Screen against kinases (e.g., PKA) or nitric oxide synthase (NOS). 7-Nitroindazole analogues are known NOS inhibitors .

- Structure-Activity Relationship (SAR) : Modify the hydroxy group to sulfonamide or ether derivatives; assess IC₅₀ values in vitro (see Table 3) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.